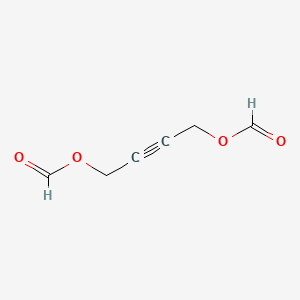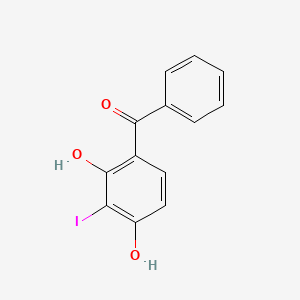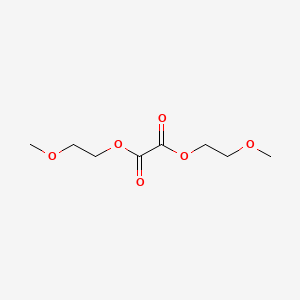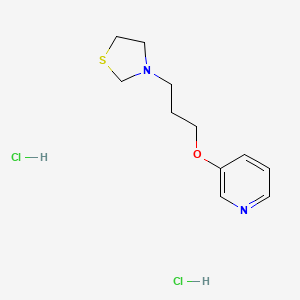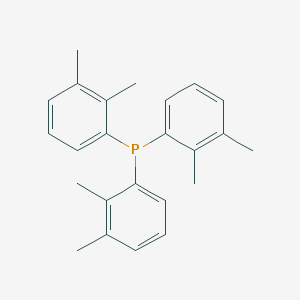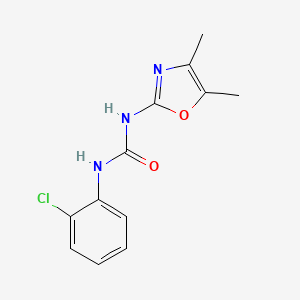
Urea, N-(2-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 2-chloroaniline with 4,5-dimethyl-2-oxazoline in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea bond. The reaction is usually carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Solvent selection and purification steps are also crucial to obtaining the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(5-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(2-oxazolyl)-
Uniqueness
The presence of the 4,5-dimethyl-2-oxazolyl group in Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- distinguishes it from other similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
特性
CAS番号 |
35629-57-3 |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16,17) |
InChIキー |
MVNWYLLJNKBHDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)NC(=O)NC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



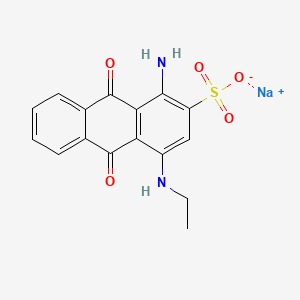
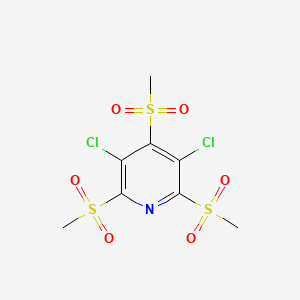
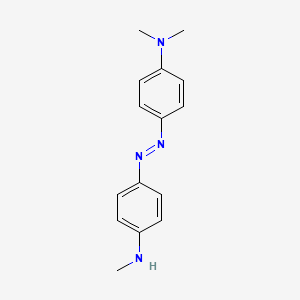
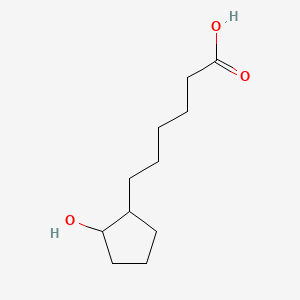
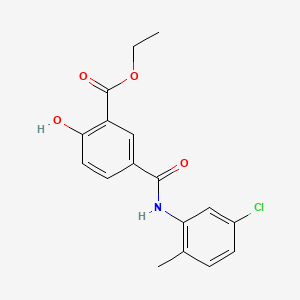
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
